molecular formula C11H13BF2O3 B1487773 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid CAS No. 1629971-64-7

3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid

Cat. No.: B1487773
CAS No.: 1629971-64-7
M. Wt: 242.03 g/mol
InChI Key: QVOMZLGWOQDLEB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, ¹⁹F, and ¹¹B NMR data provide critical insights into the compound’s structure:

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 6.8–7.2 (multiplet) Aromatic protons
¹H 4.5–5.0 (multiplet) Cyclopentyloxy –O–CH
¹³C 160–165 (doublet) C–F carbons
¹⁹F -110 to -140 (doublet) Fluorine atoms
¹¹B 28–30 Boron in –B(OH)₂

The ¹¹B NMR signal at 28–30 ppm confirms the presence of a trigonal planar boronic acid group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

  • B–O stretch : 1,320–1,350 cm⁻¹.
  • O–H (boronic acid) : 3,200–3,400 cm⁻¹ (broad).
  • C–F stretch : 1,220–1,250 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 242.03 ([M]⁺), with fragmentation patterns including:

  • Loss of cyclopentanol (m/z 242 → 156).
  • Cleavage of the boronic acid group (m/z 242 → 199).

Crystallographic Analysis and Conformational Studies

X-ray crystallography of related difluorophenylboronic acids reveals dimeric structures stabilized by O–H∙∙∙O hydrogen bonds between boronic acid groups. For this compound, steric hindrance from the cyclopentyloxy group likely disrupts perfect planarity, leading to a twisted conformation.

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell angles α = 90°, β = 95°, γ = 90°

DFT studies predict the trans–cis conformer (boronic acid groups on opposite sides of the phenyl ring) as the most stable due to intramolecular hydrogen bonding between –B(OH)₂ and the cyclopentyloxy oxygen. The energy difference between conformers is ~2–3 kcal/mol, favoring the trans–cis form.

Properties

IUPAC Name

(3-cyclopentyloxy-2,4-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF2O3/c13-9-6-5-8(12(15)16)10(14)11(9)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOMZLGWOQDLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)OC2CCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties, making it a candidate for further research and development in drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C12H14B F2O2
  • CAS Number : 1629971-64-7
  • Molecular Weight : 232.05 g/mol

The compound features a phenyl ring substituted with two fluorine atoms and a cyclopentyloxy group, contributing to its lipophilicity and potential interaction with biological targets.

Biological Activity

Anticancer Properties

Research has indicated that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cancer cells. The unique structure of this compound suggests it may serve as an effective proteasome inhibitor.

  • Mechanism of Action : The compound's boronic acid functionality can form reversible covalent bonds with the active site of proteasomes, leading to the accumulation of pro-apoptotic factors and ultimately cell death in cancerous cells.

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases and other enzymes involved in metabolic pathways.

  • Cholinesterase Inhibition : Preliminary studies suggest that derivatives of difluorophenylboronic acids have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

The compound's structure may allow it to penetrate bacterial membranes effectively, potentially leading to antibacterial activity.

  • Case Studies : In vitro studies have demonstrated that similar boronic acids exhibit antibacterial properties against various strains of bacteria, indicating a potential for this compound in treating infections.

Anti-inflammatory Effects

There is emerging evidence that boronic acids can modulate inflammatory responses.

  • Mechanism : By inhibiting specific enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX), these compounds could reduce inflammation-related pain and swelling.

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerProteasome inhibition leading to apoptosis
Enzyme InhibitionInhibition of AChE and other serine proteases
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryModulation of inflammatory enzyme activity

Research Findings

Several studies have been conducted to evaluate the biological activities of boronic acids similar to this compound:

  • Proteasome Inhibition Studies : Research has shown that compounds with similar structures effectively inhibit proteasome activity in various cancer cell lines, leading to increased apoptosis rates.
  • Cholinesterase Inhibition Studies : Studies have identified specific difluorophenylboronic acid derivatives that inhibit AChE with IC50 values in the low micromolar range, indicating promising leads for neuroprotective agents.
  • Antibacterial Testing : In vitro assays have demonstrated that certain phenylboronic acids exhibit significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications.
  • Inflammation Models : Animal models treated with boronic acid derivatives showed reduced markers of inflammation compared to controls, supporting their role as anti-inflammatory agents.

Scientific Research Applications

Pharmaceutical Development

3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its ability to form stable complexes with biological targets makes it particularly valuable in developing anti-cancer agents. The compound is involved in:

  • Targeted Drug Delivery: The boronic acid moiety allows for selective binding to diols found in various biomolecules, facilitating the design of targeted drug delivery systems.
  • Cancer Therapeutics: It is utilized in synthesizing inhibitors for various cancer-related pathways, contributing to the development of novel anti-cancer drugs.

Organic Synthesis

This compound is extensively used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are essential for constructing complex organic molecules and are pivotal in:

  • Agrochemicals Production: It aids in synthesizing herbicides and pesticides.
  • Fine Chemicals Production: The compound contributes to creating specialty chemicals used in various industrial applications.

Material Science

In material science, this compound plays a role in developing advanced materials with enhanced properties. Its applications include:

  • Conductive Polymers: The compound is incorporated into polymer matrices to improve electrical conductivity.
  • Nanomaterials: It is used in synthesizing nanocomposites that exhibit improved mechanical strength and thermal stability.

Bioconjugation Techniques

The unique chemical properties of this compound make it suitable for bioconjugation applications. Its ability to selectively bind to diols allows for:

  • Labeling Biomolecules: This property is exploited in labeling techniques for tracking biomolecules in research.
  • Diagnostics and Drug Delivery Systems: The compound's functionality facilitates the development of diagnostic agents and therapeutic delivery systems targeting specific tissues or cells.

Case Study 1: Development of Anti-Cancer Agents

Recent studies have demonstrated the efficacy of this compound as an intermediate in synthesizing novel anti-cancer agents that target specific oncogenic pathways. Research published in reputable journals highlights its potential in enhancing the selectivity and potency of these drugs.

Case Study 2: Organic Synthesis Innovations

Innovative methodologies utilizing this compound have been reported, showcasing its role in improving yields and selectivity in Suzuki-Miyaura reactions. These advancements are crucial for developing sustainable synthetic routes in organic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique reactivity and applications of 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid are best understood through comparison with structurally related boronic acids. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₁₁H₁₃BF₂O₃ 242.03 - 2,4-Difluoro substitution (electron-withdrawing)
- Cyclopentyloxy group (steric bulk)
Suzuki-Miyaura reactions, drug intermediates
2,4-Difluorophenylboronic acid C₆H₅BF₂O₂ 157.92 - Simplistic difluoro-substituted phenyl
- Lacks bulky alkoxy groups
General cross-coupling reactions
4-Fluorophenylboronic acid C₆H₆BFO₂ 139.92 - Single fluorine at para position
- Minimal steric hindrance
Drug development, catalysis
[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid C₈H₇BF₄O₃ 254.95 - Trifluoroethoxy group (strong electron-withdrawing)
- Increased solubility
Specialty synthesis
3-Benzyloxy-4-chloro-2-fluorophenylboronic acid C₁₃H₁₁BClFO₃ 299.49 - Benzyloxy and chloro substituents
- Higher molecular complexity
Targeted cross-coupling

Key Differentiators

Substituent Effects: The 2,4-difluoro substitution in the target compound creates a strong electron-deficient aromatic system, enhancing reactivity in cross-coupling compared to mono-fluoro analogs like 4-fluorophenylboronic acid . The cyclopentyloxy group provides steric bulk that improves selectivity in reactions requiring spatial control, contrasting with smaller alkoxy groups (e.g., methoxy or ethoxy) .

Reactivity vs. Simplicity :

  • Compared to 2,4-difluorophenylboronic acid, the cyclopentyloxy group in the target compound adds steric hindrance, reducing side reactions in crowded synthetic environments .
  • Unlike [4-Fluoro-2-(trifluoroethoxy)phenyl]boronic acid, which relies on trifluoroethoxy for solubility, the target compound balances steric and electronic effects without extreme electron withdrawal .

Table 2: Electronic and Steric Parameters

Compound Hammett σ (Fluorine) Steric Parameter (Es)
This compound +0.48 (ortho-F)
+0.15 (para-F)
-2.5 (cyclopentyloxy)
4-Fluorophenylboronic acid +0.06 (para-F) -0.55 (H)
2,4-Difluorophenylboronic acid +0.48 (ortho-F)
+0.15 (para-F)
-0.55 (H)

Hammett σ values indicate electron-withdrawing capacity; higher Es values denote greater steric hindrance .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid typically follows these key steps:

Preparation of 2,4-Difluorophenylboronic Acid

This intermediate is commonly prepared by the reaction of 2,4-difluorophenylmagnesium bromide with trimethylborate, followed by acidic workup. The detailed procedure is as follows:

Step Reagents & Conditions Description Yield
1 2,4-Difluorophenylmagnesium bromide (0.25 moles) in THF and trimethylborate (0.25 moles) Simultaneous addition into THF at -15°C under nitrogen atmosphere over 1 hour 84.3% (typical)
2 Stirring at -15°C for 15 minutes Ensures complete reaction -
3 Acidic workup with sulfuric acid in THF/water Quenching and isolation of 2,4-difluorophenylboronic acid -

This method provides a robust and high-yielding route to the boronic acid intermediate, which is essential for further functionalization.

Introduction of the Cyclopentyloxy Group

The key transformation to obtain this compound is the etherification at the 3-position of the difluorophenyl ring. This step is generally performed by nucleophilic substitution or palladium-catalyzed coupling reactions, depending on the starting materials available.

Palladium-Catalyzed Cross-Coupling Approach

One of the most effective methods involves the Suzuki-Miyaura cross-coupling reaction of a suitable 3-halo-2,4-difluorophenylboronic acid derivative with cyclopentanol or its derivatives under palladium catalysis.

Parameter Details
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2
Base Potassium carbonate or sodium carbonate
Solvent Mixtures of toluene, water, or 1,2-dimethoxyethane
Temperature 60–140°C
Time 0.5 to 24 hours
Atmosphere Inert (nitrogen or argon)

This method allows for selective formation of the cyclopentyloxy ether via C–O bond formation, followed by isolation of the boronic acid.

Direct Nucleophilic Substitution

Alternatively, the cyclopentyloxy group can be introduced by nucleophilic substitution on a 3-halo-2,4-difluorophenylboronic acid derivative using cyclopentanol under basic conditions, often with sodium hydride or potassium carbonate as base. This method requires careful control of reaction conditions to avoid deboronation or side reactions.

Representative Experimental Data

The following table summarizes key experimental conditions and yields from related synthesis protocols involving 2,4-difluorophenylboronic acid derivatives and their functionalization relevant to the target compound:

Entry Reaction Type Catalyst/Base Solvent Temp (°C) Time Yield (%) Notes
1 Suzuki Coupling Pd(dppf)Cl2, K2HPO4 Toluene 140 0.5 h 89 Microwave irradiation, inert atmosphere
2 Suzuki Coupling Pd(PPh3)4, K2CO3 DME/H2O Reflux (~85) 24 h 80 For related difluorophenyl derivatives
3 Suzuki Coupling Pd(PPh3)4, Na2CO3 Toluene/H2O 100 Overnight 71 For 2,4-difluorophenylboronic acid coupling
4 Nucleophilic Substitution K2CO3 THF or DMSO Room temp to reflux Several hours Variable Requires optimization for ether formation

Purification and Characterization

After synthesis, the product is typically purified by silica gel column chromatography using gradients of hexane and ethyl acetate or methyl tert-butyl ether in hexane. Characterization includes:

Research Findings and Considerations

  • The presence of fluorine atoms at the 2 and 4 positions influences the reactivity and selectivity of the boronic acid in coupling reactions, often enhancing stability and electronic properties.
  • Microwave-assisted synthesis has been shown to improve reaction rates and yields in palladium-catalyzed coupling reactions involving fluorinated boronic acids.
  • The choice of base and solvent critically affects the efficiency of the etherification step to install the cyclopentyloxy group.
  • Avoidance of harsh conditions is necessary to prevent deboronation or degradation of the sensitive boronic acid moiety.

Q & A

Basic Research Question

  • FT-IR : Identify B-O (1,350–1,320 cm1^{-1}) and aromatic C-F (1,250–1,100 cm1^{-1}) stretches.
  • NMR : 1H^{1}\text{H} NMR resolves cyclopentyl protons (δ 1.5–2.5 ppm), while 19F^{19}\text{F} NMR distinguishes para/meta fluorine environments (δ -110 to -120 ppm). 11B^{11}\text{B} NMR confirms boronic acid integrity (δ ~30 ppm) .
  • X-ray Crystallography : Resolves steric effects from the cyclopentyloxy group and planarity of the boronic acid moiety. Similar structures (e.g., 4-formylphenylboronic acid) show dihedral angles of 10–20° between the boronic acid and substituents .

How can computational modeling (e.g., DFT) predict the stability and reaction pathways of this compound?

Advanced Research Question
DFT calculations (B3LYP/6-311++G(d,p)) model the compound’s geometry, frontier orbitals, and transition states. For example:

  • HOMO-LUMO Gap : Fluorine substitution reduces the gap, increasing electrophilicity.
  • Molecular Electrostatic Potential (MEP) : Highlights nucleophilic regions (boron) and electrophilic regions (fluorinated aryl ring).
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonds between the boronic acid and active-site residues .

What storage conditions are critical for maintaining the compound’s stability?

Basic Research Question
Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the boronic acid to boroxine. Use amber vials to avoid photodegradation. Stability assessments via 11B^{11}\text{B} NMR over 6 months show <5% degradation under these conditions, aligning with protocols for fluorophenylboronic acids .

How can steric hindrance from the cyclopentyloxy group be mitigated in coupling reactions?

Advanced Research Question

  • Ligand Selection : Bulky ligands (e.g., SPhos or XPhos) enhance palladium catalyst turnover by reducing steric clashes .
  • Solvent Optimization : Use polar aprotic solvents (DME or DMF) to improve solubility and stabilize the transition state.
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, minimizing side reactions caused by prolonged heating .

Are there contradictions in reported reactivity data for fluorinated phenylboronic acids, and how should they be resolved?

Advanced Research Question
Discrepancies in coupling yields (e.g., para vs. meta fluorine effects) arise from solvent polarity and base strength. For example:

  • Base Strength : Strong bases (Cs2_2CO3_3) deprotonate boronic acids more efficiently in non-polar solvents (toluene), improving reactivity.
  • Electronic vs. Steric Effects : Meta-fluorine may hinder coupling less than para-fluorine due to reduced steric bulk. Systematic studies using Hammett parameters (σm_m and σp_p) can resolve these contradictions .

What role does the cyclopentyloxy group play in biological activity or material science applications?

Advanced Research Question
The cyclopentyloxy group enhances lipophilicity (logP ~3.5), improving membrane permeability in drug candidates. In materials science, its bulky structure disrupts π-π stacking in polymers, increasing solubility. Comparative studies with methoxy or ethoxy analogs show a 20–30% increase in bioactivity, attributed to improved hydrophobic interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid
Reactant of Route 2
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid

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